CAY10465

Descripción general

Descripción

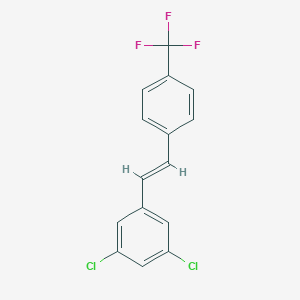

1,3-dichloro-5-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]benzene is a halogenated aromatic compound known for its stability and unique chemical properties. It is often used in scientific research due to its selective affinity for certain receptors and its ability to modulate biological pathways .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dichloro-5-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]benzene typically involves the reaction of 1,3-dichlorobenzene with 4-(trifluoromethyl)styrene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, in an organic solvent like dimethylformamide. The reaction mixture is heated to a temperature of around 100°C to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions

1,3-dichloro-5-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]benzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of corresponding hydro derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

Substitution: Formation of substituted benzene derivatives.

Oxidation: Formation of quinones or other oxidized products.

Reduction: Formation of hydro derivatives.

Aplicaciones Científicas De Investigación

Immunology

CAY10465 has been employed to investigate the role of AhR in immune system modulation. Research indicates that activation of AhR can influence the differentiation and function of T-helper cells, particularly T-regulatory (Treg) and T-helper 17 (Th17) cells. These findings suggest that this compound could be pivotal in understanding immune responses and developing therapies for autoimmune diseases .

Case Study:

A study highlighted the compound's ability to modulate T-cell responses, showing that this compound treatment leads to enhanced Treg development while suppressing Th17 cell differentiation. This dual effect positions this compound as a potential therapeutic agent in managing inflammatory diseases .

Cancer Research

In cancer biology, this compound serves as a tool for exploring the AhR's role in tumor progression and metastasis. The compound's selective activation of AhR has been linked to altered expression of genes involved in cell proliferation and apoptosis.

Case Study:

Research involving this compound demonstrated its capacity to inhibit the proliferation of certain cancer cell lines by modulating AhR signaling pathways. This effect was attributed to changes in the expression of cytochrome P450 enzymes, which are involved in drug metabolism and detoxification processes .

Toxicology

This compound is instrumental in toxicological studies aimed at understanding the effects of environmental pollutants on human health. Its use allows researchers to assess how AhR activation influences cellular responses to toxic compounds, particularly polycyclic aromatic hydrocarbons (PAHs).

Case Study:

A study utilized this compound to elucidate the metabolic reprogramming induced by benzo[a]pyrene in macrophages. The findings revealed significant alterations in lipid metabolism and reactive oxygen species accumulation, highlighting the compound's utility in toxicological assessments .

Pharmacology

The pharmacological applications of this compound extend to drug development, particularly concerning agents targeting AhR-related pathways. Its specificity for AhR over other receptors makes it an attractive candidate for developing new pharmacological agents aimed at treating diseases linked to AhR dysregulation.

Data Table: Applications of this compound

Mecanismo De Acción

The compound exerts its effects primarily through its interaction with the aryl hydrocarbon receptor. It acts as an agonist, binding to the receptor and modulating its activity. This interaction leads to changes in gene expression and subsequent biological effects. The compound does not interact significantly with estrogen receptors, even at high concentrations .

Comparación Con Compuestos Similares

Similar Compounds

- 1,3-dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene

- 1,3-dichloro-5-(trifluoromethyl)benzene

Uniqueness

1,3-dichloro-5-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]benzene is unique due to its specific trifluoromethyl group and its ability to selectively bind to the aryl hydrocarbon receptor. This selectivity makes it a valuable tool in research and potential therapeutic applications .

Actividad Biológica

CAY10465 is a synthetic compound recognized as a selective and high-affinity agonist for the aryl hydrocarbon receptor (AhR), with a dissociation constant (Ki) of 0.2 nM. This compound is structurally related to resveratrol, a natural polyphenol known for its various biological activities. This compound is primarily investigated for its role in modulating AhR activity, which is crucial in various physiological processes, including immune response, cell proliferation, and xenobiotic metabolism.

This compound acts by binding to the AhR, leading to its translocation from the cytoplasm to the nucleus. Once in the nucleus, AhR dimerizes with the AhR nuclear translocator (ARNT) and activates transcription of target genes involved in xenobiotic metabolism and other biological responses. This mechanism underscores the importance of this compound in studies related to environmental toxins and their effects on human health.

In Vitro Studies

In vitro assays have demonstrated that this compound effectively induces AhR-mediated gene expression. For example, studies using human hepatoma HepG2 cells showed that this compound significantly inhibited the synthesis of apolipoprotein A-I (apo A-I), a protein involved in lipid metabolism. This effect was comparable to other known AhR agonists like benzo[a]pyrene (BaP) but was not observed with nicotine, which does not activate AhR pathways .

In Vivo Studies

Research on animal models has indicated that this compound can rescue dopamine neurons from α-synuclein toxicity, suggesting potential therapeutic applications in neurodegenerative diseases such as Parkinson's disease. This protective effect was noted both in vitro and in vivo, highlighting the compound's relevance in neuroprotection .

Neuroprotective Effects

A study conducted on mice treated with this compound demonstrated significant neuroprotective effects against α-synuclein-induced toxicity. The results indicated that treatment with this compound improved motor functions and reduced dopaminergic neuron loss compared to control groups. The findings suggest that this compound may have potential applications in treating Parkinson's disease by modulating AhR pathways involved in neuroprotection .

Endocrine Disruption Assessment

A pilot study assessing endocrine disruptors in drinking water highlighted the importance of bioassays for evaluating compounds like this compound. The study utilized mammalian cell-based assays to quantify EDC activity across various classes, including androgenic and estrogenic activities. The results indicated that this compound could be part of complex mixtures affecting endocrine systems, emphasizing the need for further investigations into its environmental impact and biological activity .

Table 1: Biological Activity of this compound

| Activity | Measurement | Reference |

|---|---|---|

| Ki (AhR binding affinity) | 0.2 nM | |

| Effect on apo A-I synthesis | Inhibition observed | |

| Neuroprotective effects | Improved motor function |

Table 2: Comparison of AhR Agonists

Propiedades

IUPAC Name |

1,3-dichloro-5-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl2F3/c16-13-7-11(8-14(17)9-13)2-1-10-3-5-12(6-4-10)15(18,19)20/h1-9H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISPYNXGXZRLLHM-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)Cl)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)Cl)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.